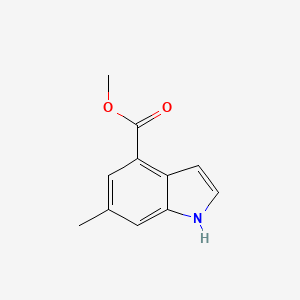

methyl 6-methyl-1H-indole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methyl-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)8-3-4-12-10(8)6-7/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXFVUFQRGWNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Methyl 6 Methyl 1h Indole 4 Carboxylate

De Novo Synthesis Approaches

The formation of the indole (B1671886) core from acyclic or non-indole precursors, known as de novo synthesis, offers a versatile and powerful means to introduce desired substitution patterns. Several classical and modern named reactions can be adapted for the synthesis of methyl 6-methyl-1H-indole-4-carboxylate.

Cyclization Reactions for Indole Ring Formation

The construction of the bicyclic indole scaffold is the central challenge in any de novo synthesis. The following sections explore adaptations of well-established indole-forming cyclization reactions.

First discovered in 1883, the Fischer indole synthesis remains one of the most widely used methods for indole formation. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.org

For the synthesis of this compound, a logical approach involves the reaction of p-tolylhydrazine (or its hydrochloride salt) with an α-ketoester such as methyl pyruvate (B1213749) . The initial condensation yields the corresponding phenylhydrazone. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in ethanol, induces a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring. wikipedia.orgnih.gov The cyclization of the hydrazone derived from p-tolylhydrazine can theoretically yield both 6-methyl- and 4-methylindole (B103444) isomers. However, the electronic and steric influences of the methyl group on the phenylhydrazine (B124118) generally guide the regioselectivity of the cyclization. A general procedure for a similar synthesis of substituted indole-2-carboxylates involves forming the hydrazone and then using a mixture of polyphosphoric acid and phosphoric acid for the cyclization step. google.com

Table 1: Representative Conditions for Fischer Indole Synthesis

| Starting Materials | Catalyst/Solvent | Temperature | Product | Ref. |

|---|---|---|---|---|

| p-Tolylhydrazine, Methyl Pyruvate | Polyphosphoric Acid (PPA) | 80-120 °C | Methyl 6-methyl-1H-indole-2-carboxylate* | google.com |

| Phenylhydrazine, Ethyl Pyruvate | Ethanolic HCl | Reflux | Ethyl 1H-indole-2-carboxylate | nih.gov |

Note: This reaction typically yields the indole-2-carboxylate. Achieving the 4-carboxylate directly via a standard Fischer synthesis is not the primary outcome.

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxides. wikipedia.org This method is particularly useful for preparing indoles that may not be easily accessible through electrophilic substitution pathways.

To apply this to the synthesis of this compound, a suitable starting material would be an N-acylated derivative of 2,5-dimethylaniline . The acylation would need to introduce a group that can be converted to the methyl carboxylate. A more direct, modified Madelung approach might involve an N-oxalyl or a related derivative of 2,5-dimethylaniline. The intramolecular cyclization would be promoted by a strong base like potassium ethoxide or sodium hydride. researchgate.net Modern modifications of the Madelung synthesis utilize organolithium bases (like n-BuLi or LDA) at lower temperatures, which can improve functional group tolerance. organic-chemistry.org A tandem copper-catalyzed amidation/condensation approach has also been developed as a Madelung-type synthesis. semanticscholar.org

Table 2: Conceptual Madelung Approach

| Precursor | Base | Temperature | Key Transformation | Ref. |

|---|---|---|---|---|

| N-(alkoxycarbonylacetyl)-2,5-dimethylaniline | Potassium t-butoxide | >200 °C | Intramolecular cyclization | wikipedia.org |

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between a 2-haloaniline and a disubstituted alkyne. rsc.org This method offers excellent regioselectivity and functional group tolerance.

For the target molecule, the key starting materials would be 2-iodo-5-methylaniline and an alkyne such as methyl 2-butynoate or methyl propiolate . The palladium catalyst, typically Pd(OAc)₂, in the presence of a base (e.g., K₂CO₃ or NaOAc) and often a chloride source like LiCl, facilitates the oxidative addition of the palladium to the C-I bond, followed by alkyne insertion and reductive elimination to form the indole ring. The regioselectivity of the alkyne insertion is a key consideration, but this method is highly adaptable for producing a wide range of substituted indoles.

Table 3: Larock Indole Synthesis General Conditions

| Aryl Halide | Alkyne | Catalyst System | Base | Product | Ref. |

|---|---|---|---|---|---|

| o-Iodoaniline derivative | Disubstituted alkyne | Pd(OAc)₂, PPh₃ | K₂CO₃, LiCl | 2,3-Disubstituted indole | rsc.org |

Beyond the Larock synthesis, other palladium-catalyzed annulation strategies have emerged as robust methods for indole construction. A particularly relevant example is the reductive N-heteroannulation of 2-nitrostyrenes. This method has been successfully employed for the synthesis of methyl indole-4-carboxylate itself. orgsyn.org

Adapting this to the target molecule would involve starting with a methyl 2-ethenyl-3-nitro-5-methylbenzoate precursor. This substrate can be prepared from the corresponding substituted 2-methyl-3-nitrobenzoate. The cyclization is achieved using a palladium catalyst, such as palladium acetate, in the presence of a phosphine (B1218219) ligand and a carbon monoxide source. The reaction proceeds through the reduction of the nitro group and subsequent cyclization onto the vinyl group, forming the indole ring in high yield. orgsyn.org This method is noted for its mild conditions and tolerance of various functional groups. orgsyn.org

Another important historical route that can be adapted is the Batcho-Leimgruber indole synthesis . This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization. wikipedia.orgresearchgate.net To synthesize the target molecule, one would start with 2,5-dimethyl-1-nitrobenzene . Reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would form the enamine, which upon reduction (e.g., with Raney nickel and hydrazine (B178648), or Pd/C and H₂), cyclizes to form 6-methylindole (B1295342). wikipedia.org Introducing the 4-carboxylate would require starting with a suitably functionalized nitrotoluene, such as methyl 4-methyl-2-nitro-5-methylbenzoate, making this a convergent approach.

Carboxylation Strategies at the Indole-4-Position

Introducing a carboxyl group directly onto a pre-formed 6-methylindole nucleus at the C4 position is challenging due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at the C3 position. Therefore, the most effective "carboxylation" strategies involve the use of starting materials where the carboxyl group, or a precursor to it, is already in place on the benzene (B151609) ring before the indole is formed.

The Reissert indole synthesis provides a classic example of this approach. wikipedia.org This method involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org To adapt this for the target molecule, one would start with 4-methyl-2-nitrotoluene . The Reissert reaction would lead to 6-methylindole-2-carboxylic acid. To achieve substitution at the 4-position, a different starting material, such as methyl 2,5-dimethyl-3-nitrobenzoate, would be required, which could then undergo a reductive cyclization to form the indole-4-carboxylate.

Methylation of the Ester Group

The term "methylation of the ester group" in the context of synthesizing this compound refers to the formation of the methyl ester functionality. This is most commonly and efficiently achieved not by modifying an existing ester (e.g., converting an ethyl ester to a methyl ester via transesterification), but by direct esterification of the corresponding carboxylic acid precursor, 6-methyl-1H-indole-4-carboxylic acid. This direct route is the principal strategy and is detailed in Section 2.2.1.

Transesterification, while mechanistically possible, is a less common approach for the primary synthesis of a simple methyl ester when the parent carboxylic acid is available. It would involve reacting a different alkyl ester of 6-methyl-1H-indole-4-carboxylic acid with methanol (B129727) in the presence of an acid or base catalyst. This equilibrium-driven process would require a large excess of methanol to shift the equilibrium toward the desired methyl ester product.

Introduction of the 6-Methyl Moiety

The introduction of the methyl group at the C-6 position of the indole ring is a critical step that is typically accomplished early in the synthetic sequence by selecting a starting material that already contains this feature. A pre-functionalized precursor ensures regiochemical control and avoids potentially low-yielding and unselective C-H functionalization reactions on the indole core itself.

One of the most established and versatile methods for this purpose is the Fischer indole synthesis . thermofisher.comwikipedia.org This reaction constructs the indole ring from a substituted phenylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgnih.gov To obtain the 6-methylindole scaffold, the logical starting material is (4-methylphenyl)hydrazine, also known as p-tolylhydrazine.

The general mechanism involves the following key steps:

Formation of a phenylhydrazone from the reaction of p-tolylhydrazine with an appropriate aldehyde or ketone.

Isomerization to an enamine tautomer.

A nih.govnih.gov-sigmatropic rearrangement (the key bond-forming step) followed by the loss of ammonia to yield the aromatic indole ring. wikipedia.org

By choosing a carbonyl partner that can ultimately be converted to the 4-carboxylate group, this method provides a convergent route to the desired indole structure.

Functional Group Interconversion and Derivatization

Esterification Reactions to Form Methyl Esters

The most direct and widely employed method for synthesizing this compound is the esterification of its corresponding carboxylic acid precursor, 6-methyl-1H-indole-4-carboxylic acid. The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction for this transformation. masterorganicchemistry.commasterorganicchemistry.com

In this reaction, the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent ensures a large excess, which drives the reaction toward the formation of the methyl ester product according to Le Chatelier's principle. libretexts.org An alternative method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then rapidly reacts with methanol to form the ester. This approach is often faster and avoids the equilibrium limitations of Fischer esterification. chemicalbook.com

| Reactant | Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| 6-methyl-1H-indole-4-carboxylic acid | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | This compound |

| 6-methyl-1H-indole-4-carboxylic acid | SOCl₂ | Methanol | 0 °C to Reflux | This compound |

Selective Functionalization of the Indole Core

Further derivatization of the this compound core is governed by the inherent reactivity of the indole ring system. The indole nucleus is an electron-rich heterocycle, with the pyrrole (B145914) ring being more reactive toward electrophiles than the benzene ring.

C-3 Functionalization : The C-3 position is the most nucleophilic and is the primary site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.

Benzene Ring Functionalization (C-2, C-5, C-7) : Modifying the benzene portion of the indole is more challenging due to the lower reactivity compared to C-3. The existing substituents—the electron-donating 6-methyl group and the electron-withdrawing 4-carboxylate group—direct the position of any further electrophilic attack. The activating effect of the methyl group and the deactivating effect of the carboxylate group, combined with the directing influence of the pyrrole nitrogen, create a complex reactivity pattern. Site-selective C-H functionalization on the benzene ring of an indole often requires the installation of a directing group to achieve high regioselectivity at a specific position, such as C-5 or C-7. nih.govresearchgate.net

Advanced Catalytic Approaches in Synthesis

Organocatalysis in Indole Formation

Modern synthetic chemistry has seen the rise of organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, often with high stereoselectivity. oup.comresearchgate.net While specific organocatalytic syntheses of this compound are not extensively documented, organocatalytic principles can be applied to key steps in its synthesis.

For instance, the enantioselective Friedel-Crafts alkylation of indoles is a powerful organocatalyzed reaction. eurekaselect.com In a hypothetical synthetic route, an organocatalyst could be used to construct a key intermediate. Chiral phosphoric acids, for example, have proven effective in catalyzing the addition of indoles to various electrophiles.

Furthermore, organocatalysts can be employed in cascade reactions to rapidly build molecular complexity. oup.comresearchgate.net A strategy for synthesizing the target molecule's core could involve an organocatalytic cascade that forms the substituted indole ring system from simpler acyclic precursors. Such approaches represent the cutting edge of synthetic methodology, offering efficient and environmentally benign alternatives to traditional metal-catalyzed processes. nih.gov

Transition Metal Catalysis for Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for the synthesis of indole alkaloids and related heterocyclic structures due to their efficiency and selectivity. arabjchem.org These methods often allow for the construction of the indole nucleus from readily available starting materials under relatively mild conditions.

Palladium-catalyzed reactions are particularly prominent in indole synthesis. arabjchem.org The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of an alkyne with a 2-haloaniline derivative. arabjchem.org Another powerful approach is the Sonogashira cross-coupling followed by cyclization. thieme-connect.com This one-pot procedure can construct indoles from 2-haloanilines and terminal alkynes. thieme-connect.com For the specific synthesis of an indole-4-carboxylate, a palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative has been demonstrated to be an efficient method for the closely related methyl indole-4-carboxylate. orgsyn.org This strategy could be adapted for the target molecule by starting with an appropriately substituted 2-nitrostyrene.

Copper-catalyzed reactions, such as Ullmann-type C-N bond formation, also provide a viable pathway for assembling indole frameworks from aryl iodides and enamines in a one-pot tandem process. researchgate.net Furthermore, cobalt and rhodium have been employed in cross-dehydrogenative coupling and annulation reactions to form the indole ring. mdpi.com

These transition metal-catalyzed methods offer a modular approach to synthesizing complex indoles like this compound, where the substituents can be incorporated into the precursors (e.g., a substituted 2-haloaniline and a functionalized alkyne) prior to the key cyclization step.

Table 1: Examples of Transition Metal-Catalyzed Indole Synthesis

| Catalyst System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Palladium (Pd) | Larock Annulation / Tsuji-Trost Allylation | 2-Haloanilines, Alkynes | arabjchem.org |

| Palladium (Pd) | Reductive N-Heteroannulation | 2-Nitrostyrenes | orgsyn.org |

| Copper (Cu) | Ullmann-type C-N Coupling / C-H Activation | Aryl Iodides, Enamines | researchgate.net |

| Cobalt (Co) | Cross-Dehydrogenative Coupling | ortho-Alkenylanilines | mdpi.com |

| Gold (Au) | Hydroamination/Cyclization | 2-Alkynylanilides | thieme-connect.com |

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions (aqueous medium, ambient temperature, and neutral pH) and exhibit high chemo-, regio-, and stereoselectivity, which is particularly advantageous for the synthesis of complex pharmaceutical intermediates.

For indole derivatives, chemoenzymatic strategies have been developed. One approach involves using enzymes like tryptophan synthase variants and L-amino acid oxidases to generate structurally diverse indole-3-pyruvate derivatives. nih.gov These intermediates can then be acted upon by other thiamine-diphosphate (ThDP)-dependent enzymes to produce various indole-containing acyloins, which are valuable building blocks for more complex molecules. nih.gov

While a direct biocatalytic route to this compound has not been reported, the principles of enzymatic synthesis could be applied. For example, engineered enzymes could potentially perform selective methylation or carboxylation on an indole precursor. Directed evolution can be used to tailor enzymes to accept non-natural substrates and catalyze specific transformations required for the synthesis of highly substituted indoles. This approach holds promise for developing sustainable and efficient manufacturing processes for such compounds in the future.

Table 2: Enzyme Classes with Potential Application in Indole Synthesis

| Enzyme Class | Potential Reaction | Application in Synthesis |

|---|---|---|

| Tryptophan Synthase | Formation of C-C bond between indole and serine | Generating functionalized tryptophan analogues |

| L-amino acid oxidase (LAAO) | Oxidative deamination of amino acids | Producing indole-3-pyruvate derivatives nih.gov |

| ThDP-dependent enzymes | Acyloin condensation | Creating key intermediates from indole pyruvates nih.gov |

| Monooxygenases | Hydroxylation of the indole ring | Introducing functional groups for further modification |

| Methyltransferases | Selective methylation | Adding methyl groups at specific positions |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is crucial for developing sustainable synthetic routes that minimize environmental impact. tandfonline.com This involves considering factors such as solvent choice, atom economy, and the use of renewable resources. tandfonline.comprimescholars.com

Solvent-Free Reaction Methodologies

Performing reactions without a solvent or in a greener solvent like water is a core principle of green chemistry. researchgate.net Solvent-free, or neat, reactions can lead to reduced waste, lower costs, simplified workup procedures, and sometimes enhanced reaction rates. nih.govcdnsciencepub.com

Several indole synthesis methods have been adapted to solvent-free conditions. For example, the Michael addition of indoles to electron-deficient olefins has been efficiently catalyzed by a reusable ionic liquid under solvent-free conditions at room temperature. cdnsciencepub.com Other approaches involve mechanochemical protocols, such as using ball milling to induce Fischer indolization without the need for a bulk solvent. researchgate.net Thermal conditions, often assisted by microwave irradiation, can also promote indole synthesis in the absence of solvents. rsc.orgtandfonline.com Microwave-assisted synthesis, in particular, is noted for being rapid and environmentally friendly. tandfonline.com

Atom Economy Considerations

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy are inherently "greener" as they generate less waste. jocpr.com

Many classical named reactions for indole synthesis, such as the Wittig reaction, can have poor atom economy due to the formation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide). In contrast, modern synthetic methods often strive for higher atom efficiency. Addition and cycloaddition reactions are ideal in this regard, as they can theoretically achieve 100% atom economy. nih.gov

Transition metal-catalyzed C-H activation and annulation reactions are prime examples of atom-economical strategies. mdpi.comorganic-chemistry.org These reactions create new bonds by directly functionalizing existing C-H bonds, avoiding the need for pre-functionalized substrates and the generation of halide or other waste salts. mdpi.com Designing a synthesis for this compound that utilizes addition, cycloaddition, or C-H activation pathways would maximize atom economy and align with green chemistry principles. jk-sci.com

Table 3: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Characteristics | Atom Economy | Example |

|---|---|---|---|

| Addition/Cycloaddition | Reactants combine to form a single product. | Excellent (Often 100%) | Diels-Alder Reaction nih.gov |

| Rearrangement | A single molecule reorganizes its structure. | Excellent (100%) | Claisen Rearrangement |

| Substitution | An atom or group is replaced by another. | Moderate to Poor | Williamson Ether Synthesis |

| Elimination | A molecule splits into two or more smaller molecules. | Poor | Dehydration of an Alcohol |

| Wittig Reaction | Forms an alkene from an aldehyde/ketone and a phosphonium (B103445) ylide. | Poor | Generates phosphine oxide waste primescholars.com |

Renewable Feedstock Utilization Strategies

A key goal of green chemistry is to shift from reliance on finite petrochemical feedstocks to renewable resources, such as biomass. rsc.org Lignocellulosic biomass can be processed to yield valuable platform chemicals, including furfural, vanillin, and other functionalized aromatics, which can serve as starting materials for complex chemical syntheses. rsc.orgbohrium.com

The synthesis of natural products and other complex molecules from biomass-derived building blocks is a growing area of research. rsc.org For instance, furanic compounds derived from C5 sugars can be converted into aromatic structures through tandem Diels-Alder cycloaddition and aromatization strategies. bohrium.com While the direct synthesis of a substituted indole like this compound from renewable feedstocks is a significant challenge, it represents an important future direction. Research into the valorization of lignin, which is rich in aromatic structures, could eventually provide pathways to substituted benzene derivatives that are precursors to the indole core. rsc.org The development of such routes is essential for the long-term sustainability of chemical manufacturing. researchgate.net

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways of Indole (B1671886) Ring Formation

The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its synthesis. The specific substitution pattern of methyl 6-methyl-1H-indole-4-carboxylate can be achieved through several mechanistic routes, which are broadly categorized below.

Electrophilic Aromatic Substitution Mechanisms

Many classical indole syntheses involve steps that can be classified under the broad umbrella of electrophilic aromatic substitution or related intramolecular cyclizations.

Fischer Indole Synthesis : This is one of the most reliable and widely used methods for indole synthesis. wikipedia.orgthermofisher.com The mechanism commences with the reaction of a substituted phenylhydrazine (B124118) with an appropriate aldehyde or ketone to form a phenylhydrazone. testbook.com For the target molecule, 3-methyl-5-carboxymethyl-phenylhydrazine and an acetaldehyde (B116499) equivalent could be used. The key steps are:

Formation of a phenylhydrazone from the parent hydrazine (B178648) and a carbonyl compound.

Tautomerization of the hydrazone to its enamine form. jk-sci.com

A wikipedia.orgwikipedia.org-sigmatropic rearrangement (a pericyclic reaction, detailed in 3.1.2) of the protonated enamine, which is the crucial carbon-carbon bond-forming step. wikipedia.orgnih.gov This step breaks the N-N bond and forms the C-C bond at the ortho position of the benzene (B151609) ring. nih.gov

The resulting diimine intermediate undergoes rearomatization.

Intramolecular cyclization occurs where the terminal nitrogen attacks the imine carbon, forming a five-membered ring.

Elimination of an ammonia (B1221849) molecule from the resulting aminal yields the aromatic indole ring. wikipedia.orgnih.gov

Reissert Indole Synthesis : This method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base. wikipedia.org To synthesize the target compound, one would start with 2,4-dimethyl-6-nitro-toluene, which would first need to be converted to the corresponding methyl 3-methyl-5-nitrophenylpyruvate. The core mechanism proceeds via:

Base-catalyzed condensation of the ortho-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate ester. wikipedia.orgyoutube.com

Reductive cyclization of the pyruvate (B1213749) derivative, typically using zinc in acetic acid. wikipedia.orgyoutube.com The nitro group is reduced to an amino group, which then readily attacks the adjacent ketone carbonyl intramolecularly.

Dehydration of the resulting intermediate yields the indole-2-carboxylate. Subsequent modification would be needed to achieve the 4-carboxylate isomer.

Bartoli Indole Synthesis : This reaction is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com The mechanism requires three equivalents of the Grignard reagent and is notable for its tolerance of sterically hindered substrates. onlineorganicchemistrytutor.com The key steps are:

Addition of the first equivalent of the vinyl Grignard reagent to the nitro group, which after decomposition, forms a nitrosoarene. quimicaorganica.org

The nitrosoarene reacts with a second equivalent of the Grignard reagent.

A wikipedia.orgwikipedia.org-sigmatropic rearrangement is facilitated by the steric bulk of the ortho-substituent. wikipedia.orgonlineorganicchemistrytutor.com

The resulting intermediate undergoes intramolecular cyclization.

A third equivalent of the Grignard reagent acts as a base to deprotonate the intermediate, leading to rearomatization upon acidic workup to form the indole. jk-sci.com

Pericyclic Reaction Mechanisms

Pericyclic reactions, which proceed through a cyclic transition state, are central to several key indole syntheses. youtube.com

The most prominent example is the wikipedia.orgwikipedia.org-sigmatropic rearrangement that constitutes the core of both the Fischer and Bartoli indole syntheses. youtube.com In the Fischer synthesis, after the initial formation of the phenylhydrazone and its tautomerization to an ene-hydrazine, the protonated intermediate undergoes this concerted rearrangement. wikipedia.orgnih.gov This step is crucial as it simultaneously cleaves the weak N-N single bond and forms a new, stable C-C bond, setting the stage for the subsequent cyclization and aromatization. youtube.com The cyclic transition state involves six electrons, and the reaction is thermally allowed by the Woodward-Hoffmann rules. Similarly, the Bartoli synthesis relies on a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an intermediate formed from the reaction of a nitrosoarene with a vinyl Grignard reagent to construct the carbon framework necessary for indole formation. wikipedia.orgquimicaorganica.org

Radical Pathways in Indole Synthesis

While less common than ionic pathways, radical cyclizations offer an alternative route to the indole nucleus, often under mild conditions. organic-chemistry.org The general mechanism for a radical-based synthesis of the indole core involves:

Radical Generation : A radical is initiated on a side chain attached to the nitrogen or an ortho-position of an aniline (B41778) derivative. This can be achieved using radical initiators like AIBN with tributyltin hydride or through photoredox catalysis. bohrium.com

Intramolecular Cyclization : The generated radical adds to a suitably placed unsaturated bond (e.g., an alkene or alkyne) to form the five-membered pyrrole (B145914) ring. Studies have shown that radical additions to the C3 position of an existing indole are often facile. bohrium.comresearchgate.net For indole synthesis, a 5-exo-trig cyclization is a common pathway.

Aromatization : The resulting radical intermediate is then oxidized or undergoes hydrogen atom abstraction to yield the final aromatic indole product. thieme-connect.com

For this compound, a hypothetical radical pathway could involve the cyclization of an N-alkenyl-2-haloaniline derivative.

Ester Hydrolysis and Transesterification Mechanisms

The methyl carboxylate group at the C-4 position of the title compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. These reactions can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process involving the nucleophilic acyl substitution of the ester with a hydroxide (B78521) ion. The mechanism proceeds in two main stages:

Nucleophilic attack of a hydroxide ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

The tetrahedral intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group and forming the carboxylic acid.

The methoxide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.

Acid-Catalyzed Hydrolysis : This is a reversible process. The mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which activates the carbonyl group towards nucleophilic attack.

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

A proton transfer occurs from the attacking water moiety to the methoxy (B1213986) oxygen.

The tetrahedral intermediate collapses, eliminating a neutral methanol (B129727) molecule (a good leaving group) and regenerating the protonated carbonyl of the carboxylic acid.

Deprotonation of the carbonyl yields the final carboxylic acid product and regenerates the acid catalyst.

Transesterification : This process converts one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule (R'OH) acting as the nucleophile instead of water.

| Reaction | Catalyst | Nucleophile | Key Steps | Product (after workup) |

| Hydrolysis | Base (e.g., NaOH) | OH⁻ | Nucleophilic acyl substitution | 6-methyl-1H-indole-4-carboxylic acid |

| Hydrolysis | Acid (e.g., H₂SO₄) | H₂O | Carbonyl activation, nucleophilic attack | 6-methyl-1H-indole-4-carboxylic acid |

| Transesterification | Acid or Base | R'OH | Similar to hydrolysis | Alkyl 6-methyl-1H-indole-4-carboxylate |

Electrophilic and Nucleophilic Reactions at the Indole Core

The indole ring is an electron-rich aromatic system, which dictates its reactivity towards electrophiles and nucleophiles. bhu.ac.in

Electrophilic Reactions : The indole nucleus is highly susceptible to electrophilic aromatic substitution. researchgate.net Computational and experimental studies show that substitution occurs preferentially at the C-3 position of the pyrrole ring. bhu.ac.inic.ac.uk This preference is due to the formation of a more stable cationic intermediate (arenium ion) where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in

Directing Effects : In this compound, the indole ring itself is strongly activating and C-3 directing. The 6-methyl group is a weak activating group (electron-donating via hyperconjugation) and is ortho-, para-directing. The 4-carboxylate group is a deactivating group (electron-withdrawing via resonance) and is meta-directing. libretexts.org The powerful C-3 directing effect of the indole nitrogen typically dominates, meaning electrophilic attack will overwhelmingly occur at the C-3 position. If the C-3 position were blocked, substitution might occur at C-2 or on the benzene ring, influenced by the other substituents. researchgate.net

Nucleophilic Reactions : The electron-rich nature of the indole ring makes it generally unreactive towards nucleophiles. Nucleophilic attack typically occurs under specific circumstances:

N-Deprotonation : The N-H proton is weakly acidic (pKa ≈ 17) and can be removed by a strong base (e.g., NaH, KOt-Bu). The resulting indolyl anion is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, acyl chlorides) in N-alkylation or N-acylation reactions. researchgate.net

Nucleophilic Aromatic Substitution : This type of reaction is rare for the indole core itself unless it is substituted with powerful electron-withdrawing groups (e.g., multiple nitro groups), which are not present in the title compound.

Indolyne Formation : Precursors to indolynes (indole dehydro-aromatics) can be synthesized, which then react readily with nucleophiles. acs.org

Computational Mechanistic Studies

While specific computational studies on this compound are not widely published, computational chemistry provides powerful tools for investigating the mechanisms discussed. Density Functional Theory (DFT) is commonly employed to:

Elucidate Reaction Pathways : Calculations can map the potential energy surface for reactions like the Fischer indole synthesis, identifying transition states and intermediates. This allows for a detailed understanding of the reaction coordinates and energy barriers, helping to explain observed regioselectivity and reaction rates.

Analyze Reactivity and Selectivity : Frontier Molecular Orbital (FMO) analysis can predict the most likely sites for electrophilic and nucleophilic attack. For indoles, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the pyrrole ring, confirming its high nucleophilicity, particularly at the C-3 position. ic.ac.uk

Predict Substituent Effects : Computational models can quantify the electronic effects of the methyl and carboxylate groups on the indole ring, refining predictions of reactivity and regioselectivity in electrophilic substitution reactions. nih.gov

Investigate Non-Covalent Interactions : In enzymatic reactions or reactions involving complex catalysts, computational methods can model the interactions within the active site that influence the reaction mechanism and stereochemical outcome.

Studies on related structures, such as indolynes, have successfully used computational methods to explain the origins of regioselectivity in nucleophilic additions, demonstrating the predictive power of these theoretical approaches. acs.org

Transition State Characterization

Currently, there is no published data characterizing the transition states for reactions involving this compound. Characterization would typically involve computational modeling to determine the geometry, energy, and vibrational frequencies of the transition state structure for a specific reaction, such as its synthesis via Fischer indole synthesis, palladium-catalyzed cyclization, or other common indole formation methods. This analysis is fundamental to understanding the energy barrier of a reaction.

Reaction Coordinate Analysis

No reaction coordinate analyses for this compound are available in the current body of scientific literature. Such an analysis would map the energetic pathway of a reaction from reactants to products, passing through the transition state. This "map," known as the potential energy surface, is essential for visualizing the step-by-step mechanism of a chemical transformation and identifying the rate-determining step.

Kinetic and Thermodynamic Considerations

Specific kinetic and thermodynamic data for reactions involving this compound have not been reported. A comprehensive study would involve experimental measurements or high-level calculations to determine key parameters such as reaction rate constants, activation energies, and the Gibbs free energy of reaction. This information is vital for optimizing reaction conditions and predicting the spontaneity and feasibility of chemical processes involving this compound.

While general principles of indole chemistry can offer hypothetical insights, the explicit, data-driven mechanistic investigation for this compound is a gap in the current chemical literature, presenting an opportunity for future research.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For methyl 6-methyl-1H-indole-4-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural assignment.

1D NMR (¹H, ¹³C) Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would provide crucial information about the electronic environment of each proton and their respective connectivities through spin-spin coupling.

Aromatic Protons: The protons on the indole (B1671886) ring (H2, H3, H5, and H7) would resonate in the aromatic region (typically δ 6.5-8.0 ppm). The specific chemical shifts would be influenced by the electron-donating methyl group at the C6 position and the electron-withdrawing methyl carboxylate group at the C4 position.

Methyl Protons: Two distinct singlets would be expected for the two methyl groups. The C6-methyl protons would likely appear in the upfield aromatic methyl region (around δ 2.4-2.6 ppm), while the ester methyl protons would be found further downfield (around δ 3.9-4.1 ppm).

N-H Proton: The proton attached to the nitrogen atom (N1-H) would typically appear as a broad singlet at a downfield chemical shift (δ 8.0-9.0 ppm), the exact position being dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide insights into their hybridization and electronic environment.

Carbonyl Carbon: The ester carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the range of δ 165-175 ppm.

Aromatic Carbons: The eight carbons of the indole ring would have distinct chemical shifts in the aromatic region (δ 100-140 ppm). The carbons directly attached to the nitrogen (C2 and C7a) and the substituent groups (C4 and C6) would have their chemical shifts significantly influenced by these functionalities.

Methyl Carbons: The two methyl carbons would resonate in the upfield region of the spectrum. The C6-methyl carbon would be expected around δ 20-25 ppm, and the ester methyl carbon would be around δ 50-55 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | 8.0 - 9.0 (br s) | - |

| C2-H | 7.0 - 7.5 (m) | 120 - 125 |

| C3-H | 6.5 - 7.0 (m) | 100 - 105 |

| C4 | - | 125 - 130 |

| C5-H | 7.0 - 7.5 (d) | 115 - 120 |

| C6 | - | 130 - 135 |

| C7-H | 7.5 - 8.0 (d) | 110 - 115 |

| C3a | - | 125 - 130 |

| C7a | - | 135 - 140 |

| C6-CH₃ | 2.4 - 2.6 (s) | 20 - 25 |

| C4-COOCH₃ | 3.9 - 4.1 (s) | 50 - 55 |

| C4-C OOCH₃ | - | 165 - 175 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent protons on the indole ring, such as H2 and H3, and between H5 and H7 if they are meta-coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the substituent groups. For example, correlations would be expected from the C6-methyl protons to C5, C6, and C7, and from the ester methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methyl group at C6 and the proton at C5 or C7.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural identification.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₁₁H₁₁NO₂) of this compound, confirming its atomic composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. This would provide valuable information about the structural components of the molecule. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methyl carboxylate group (-COOCH₃), and cleavages within the indole ring structure.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z | Possible Fragment | Description |

| 189 | [M]⁺ | Molecular Ion |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical |

| 158 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 130 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups.

N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C=O Stretch: A strong absorption band would be observed around 1700-1720 cm⁻¹ due to the stretching vibration of the ester carbonyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

C-O Stretch: The C-O stretch of the ester group would be visible in the 1200-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The indole chromophore is known to exhibit characteristic absorption bands. For this compound, absorptions would be expected in the UV region, typically with maxima around 220 nm and 270-290 nm, corresponding to π-π* transitions within the aromatic system. The exact positions and intensities of these bands would be influenced by the substitution pattern on the indole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the molecular structure of crystalline solids. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal. For complex organic molecules like this compound, this technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation in the solid state.

The foundation of a successful X-ray crystallographic analysis is the cultivation of high-quality single crystals. For organic compounds such as this compound, several techniques are commonly employed to encourage the slow and orderly growth of crystals suitable for diffraction experiments. The choice of method and solvent is often critical and is typically determined through empirical screening.

Commonly utilized methods include:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. The rate of evaporation is a key parameter that can be controlled to optimize crystal size and quality.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Slow Cooling: A solution of the compound is heated to increase its solubility and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. The rate of cooling is crucial for obtaining high-quality single crystals.

The selection of an appropriate solvent system is paramount. Solvents are chosen based on their ability to dissolve the compound at a specific temperature and their volatility. For indole derivatives, common solvents for crystallization include methanol (B129727), ethanol, acetone, ethyl acetate, and dichloromethane, or mixtures thereof.

| Technique | Description | Key Parameters |

| Slow Evaporation | Gradual removal of solvent from a saturated solution. | Solvent volatility, temperature, container opening size. |

| Vapor Diffusion | Gradual decrease in solubility by diffusion of a precipitant vapor. | Choice of solvent and precipitant, temperature. |

| Slow Cooling | Reduction of solubility by gradually lowering the temperature. | Rate of cooling, initial concentration. |

Once a suitable single crystal of this compound is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise structural data.

The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays (commonly Cu Kα or Mo Kα radiation). A detector records the positions and intensities of the thousands of diffracted X-ray beams. This raw data is then processed to determine the unit cell dimensions and space group of the crystal.

The next step is to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. For organic molecules, direct methods are often successful. The initial structural model is then refined using a least-squares algorithm. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which should be as low as possible for a well-refined structure.

| Parameter | Description | Typical Values for Organic Molecules |

| Radiation Source | X-rays of a specific wavelength used for diffraction. | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) |

| Temperature | Temperature at which data is collected. | 100 K to 298 K |

| Space Group | Describes the symmetry of the crystal lattice. | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Dependent on the crystal packing. |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5% for a well-refined structure. |

The refined crystal structure of this compound provides a wealth of information about its molecular geometry in the solid state. This includes precise measurements of bond lengths, bond angles, and dihedral (torsion) angles.

The indole ring system is expected to be largely planar, although minor deviations from planarity can occur. The conformational analysis focuses on the orientation of the substituents—the methyl group at the 6-position and the methyl carboxylate group at the 4-position—relative to the indole ring.

Key conformational features to be analyzed include:

Orientation of the Methyl Carboxylate Group: The dihedral angle between the plane of the indole ring and the plane of the ester group is of particular interest. This orientation is influenced by steric effects and potential intramolecular hydrogen bonding.

Bond Lengths and Angles: Comparison of the observed bond lengths and angles with standard values for similar fragments can reveal any unusual geometric features or strain within the molecule. For instance, the C-C and C-N bond lengths within the indole ring and the C=O and C-O bond lengths of the ester group will be precisely determined.

Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular forces, such as hydrogen bonds (if present), π-π stacking interactions between indole rings, and van der Waals forces. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

The detailed structural parameters obtained from X-ray crystallography provide a static snapshot of the molecule in its lowest energy conformation within the crystal lattice. This information is invaluable for computational modeling studies, understanding structure-activity relationships, and for the rational design of new molecules with desired properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of methyl 6-methyl-1H-indole-4-carboxylate would be optimized to a minimum on the potential energy surface. ijrar.org This process yields precise information on bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| C4-C9 Bond Length | ~1.43 | C2=C10 Bond Angle | ~120.5 |

| C10-O11 Bond Length | ~1.22 | O11-C10-O12 Bond Angle | ~123.0 |

| C2-C10 Bond Length | ~1.47 | C4-C9-N1 Bond Angle | ~108.0 |

| N1-H Bond Length | ~1.01 | C5-C6-C13 Bond Angle | ~121.0 |

Note: This data is illustrative and based on typical values for similar structures.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, while the LUMO may be distributed over the carboxylate group and the aromatic rings. malayajournal.org The presence of the methyl groups (electron-donating) and the methyl carboxylate group (electron-withdrawing) would influence the energies and distributions of these orbitals.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: This data is illustrative and based on typical values for similar indole derivatives.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. youtube.comresearchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). malayajournal.org

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and potentially on the indole nitrogen, making these sites potential hydrogen bond acceptors. Regions of positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the indole ring. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. These are calculated from the changes in electron density when an electron is added or removed.

Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~3.75 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~2.25 eV |

| Chemical Softness (S) | 1/(2η) | ~0.22 eV⁻¹ |

Note: This data is illustrative and based on hypothetical FMO energies.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about a single, static conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By simulating the movements of atoms and molecules over time, MD can explore the conformational space of a molecule, revealing its flexibility and preferred shapes in different environments (e.g., in a solvent).

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov For a compound like this compound and its analogs, the primary goal of QSAR is to develop predictive models that can estimate the activity of unsynthesized molecules, thereby guiding the design of new, more potent compounds. jocpr.comorientjchem.org The fundamental principle is that the biological activity of a substance is a function of its molecular structure and physicochemical properties. jocpr.com

The process involves a series of well-defined steps, beginning with the curation of a dataset of molecules with known activities. semanticscholar.orgnih.gov Mathematical models are then generated to relate variations in molecular features (descriptors) to the observed activity. uniroma1.it These models, once rigorously validated, can serve as powerful tools for virtual screening and lead optimization in drug discovery, offering a time- and cost-effective alternative to extensive laboratory testing. orientjchem.orgbasicmedicalkey.com

The foundation of a robust QSAR model lies in the accurate representation of molecular structures through numerical descriptors and the selection of the most relevant ones. nih.gov For a molecule such as this compound, thousands of descriptors can be calculated using specialized software. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic and physicochemical properties. tandfonline.com

Descriptor Calculation: Descriptors are typically calculated from the 2D or 3D representation of the molecule. Quantum chemical methods, such as Density Functional Theory (DFT), are often employed to obtain optimized geometries and calculate electronic properties that can be used as descriptors. tandfonline.com For instance, DFT calculations with a basis set like B3LYP/6-31G(d) can yield descriptors related to the energy of molecular orbitals (HOMO, LUMO), dipole moment, and atomic charges. tandfonline.com

Feature Selection: Given the large number of potential descriptors, feature selection is a critical step to reduce model complexity, avoid overfitting, and enhance interpretability. nih.govelsevierpure.com The objective is to identify a small subset of descriptors that captures the most significant information related to the biological activity. Various algorithms are used for this purpose, including genetic algorithms, forward selection, backward elimination, and stepwise regression. nih.gov The selection process aims to eliminate descriptors that are redundant (highly inter-correlated) or irrelevant to the activity being modeled. orientjchem.org

Interactive Table: Common Molecular Descriptors in QSAR Studies Users can filter by descriptor type.

| Descriptor Type | Examples | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition of the molecule without regard to geometry. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Quantifies molecular shape and branching based on the 2D graph representation of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Describes the 3D spatial arrangement of atoms. Requires an optimized 3D conformation. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Relates to properties like lipophilicity and polarizability. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Derived from quantum mechanical calculations, describing the electronic structure. tandfonline.com |

Once relevant descriptors are selected, a mathematical model is constructed to link them to the biological activity. Various statistical methods can be employed, from simple Multiple Linear Regression (MLR) to more complex machine learning algorithms like Support Vector Machines (SVM) and Random Forests. researchgate.net

The credibility of any QSAR model hinges on its rigorous validation to ensure its robustness, stability, and predictive power. basicmedicalkey.com Validation is a multi-step process generally divided into internal and external validation. semanticscholar.orgnih.gov

Internal Validation: This process assesses the stability and robustness of the model using the training set data from which the model was built. basicmedicalkey.com The most common technique is cross-validation.

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The predictive ability is assessed by the cross-validated correlation coefficient, Q². jocpr.com

k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets. One subset is used for validation, while the other k-1 subsets are used for training. This process is repeated 'k' times. researchgate.net

External Validation: This is considered the most stringent test of a model's predictive capability. basicmedicalkey.com The model, built using the training set, is used to predict the biological activities of a separate test set of compounds that were not used during model development. orientjchem.org The predictive power is typically evaluated by the squared correlation coefficient (R²) between the predicted and experimental activities of the test set compounds. tandfonline.com

Y-Randomization: This is a further check to ensure the model is not the result of a chance correlation. The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A robust model should have significantly lower R² and Q² values for the randomized datasets compared to the original model. uniroma1.it

Applicability Domain (AD): A crucial aspect of QSAR modeling is defining its AD. The AD specifies the chemical space of molecules for which the model is expected to make reliable predictions. researchgate.netnih.gov This ensures that predictions are not extrapolated to compounds that are structurally too different from those in the training set. nih.gov

Interactive Table: Key Statistical Metrics for QSAR Model Validation Users can click on a metric for a brief explanation.

| Metric | Symbol | Acceptable Value Range (General Guideline) | Purpose |

|---|---|---|---|

| Coefficient of Determination (Training Set) | R² | > 0.6 | Measures the goodness-of-fit of the model to the training data. tandfonline.com |

| Cross-Validated Correlation Coefficient | Q² or R²cv | > 0.5 | Assesses the predictive power of the model through internal validation. uniroma1.ittandfonline.com |

| Coefficient of Determination (Test Set) | R²pred | > 0.6 | Evaluates the model's ability to predict external data. uniroma1.it |

| Root Mean Square Error | RMSE | As low as possible | Indicates the absolute error of prediction in the units of activity. tandfonline.com |

Aromaticity and Electronic Effects in the Indole Core

The indole core, the fundamental structure of this compound, is a bicyclic aromatic heterocycle. jocpr.comnumberanalytics.com Its aromaticity is a key determinant of its chemical properties and reactivity. According to Hückel's rule, a planar, cyclic, conjugated molecule is aromatic if it possesses (4n+2) π electrons. The indole ring system contains 10 π electrons (8 from the double bonds and 2 from the nitrogen lone pair), satisfying the rule for n=2, thus confirming its aromatic character. numberanalytics.commsu.eduvaia.com

This delocalization of π electrons across both the benzene (B151609) and pyrrole (B145914) rings results in significant resonance energy, which confers stability to the molecule. msu.edu However, the electron density is not uniformly distributed. The pyrrole ring is electron-rich, making the indole nucleus significantly more nucleophilic than benzene. researchgate.net Computational studies and experimental evidence show that electrophilic substitution preferentially occurs at the C3 position due to its higher electron density. numberanalytics.comresearchgate.net

The electronic properties of the indole core in this compound are modulated by its substituents:

4-Carboxylate Group (-COOCH₃): The methyl carboxylate group is an electron-withdrawing group (EWG) due to both inductive and resonance effects. It pulls electron density from the benzene ring. Substituents at the 4-position have been shown to have a significant effect on the electronic transition energies of the indole chromophore. nih.gov

The interplay of the electron-donating methyl group and the electron-withdrawing carboxylate group will create a specific electron density map across the indole nucleus, influencing its HOMO-LUMO gap, dipole moment, and sites of potential chemical reactivity. chemrxiv.org Theoretical calculations can precisely model these effects, showing how substitutions alter bond lengths and charge distribution compared to the parent indole molecule. chemrxiv.org

Solvation Models and Their Influence on Electronic Properties

Computational studies of molecules are often performed in the gas phase for simplicity. However, to accurately model properties in a real-world chemical or biological environment, the effect of the solvent must be considered. Solvation can significantly alter the electronic properties of a molecule like this compound, including its ground and excited state energies, absorption spectra, and dipole moment. aip.orgaip.org Two main classes of solvation models are used in computational chemistry: implicit and explicit models.

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum. aip.org The Polarizable Continuum Model (PCM) is a widely used example. aip.org These models are computationally inexpensive and can effectively capture the bulk electrostatic effects of the solvent. However, they are generally insufficient for systems where specific solute-solvent interactions, such as hydrogen bonding, play a dominant role. nih.gov For indole in water, implicit models have been shown to overestimate energies because they cannot account for the specific hydrogen bonds between the indole N-H group and water molecules. nih.gov

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation along with the solute molecule. This approach allows for the direct modeling of specific short-range interactions like hydrogen bonds. nih.gov These studies often involve creating a cluster of the solute surrounded by a shell of solvent molecules. The geometry of this cluster can be optimized, or multiple snapshots can be taken from a molecular dynamics (MD) simulation to account for the dynamic nature of the solvent. aip.org While computationally much more expensive, explicit models provide a more accurate description of the local solute-solvent environment. For indole, explicit models with a sufficient number of water molecules have been shown to yield photophysical properties that converge well with experimental data. nih.gov

Hybrid Models: These models combine implicit and explicit approaches. A few solvent molecules are treated explicitly to account for specific interactions in the first solvation shell, while the bulk solvent is represented by a dielectric continuum. This offers a balance between computational cost and accuracy.

Interactive Table: Comparison of Solvation Models Users can sort the table by feature.

| Feature | Implicit (Continuum) Models | Explicit Models |

|---|---|---|

| Representation of Solvent | Uniform dielectric medium | Individual solvent molecules |

| Key Interactions Modeled | Bulk electrostatic effects, polarization | Specific, short-range interactions (e.g., hydrogen bonds), electrostatics |

| Computational Cost | Low | High |

| Example | Polarizable Continuum Model (PCM) aip.org | Quantum Mechanics/Molecular Mechanics (QM/MM), Molecular Dynamics (MD) Simulations aip.org |

| Best Suited For | Rapid screening, nonpolar solvents, systems without strong specific interactions | Systems with strong, specific solute-solvent interactions (e.g., hydrogen bonding) nih.gov |

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Exploration

Modification of the Ester Moiety

The methyl ester at the 4-position is a prime target for initial modifications due to its chemical reactivity. Altering this group can influence the compound's polarity, hydrogen bonding capability, and metabolic stability.

A common first step in modifying the ester is its hydrolysis to the corresponding carboxylic acid. This transformation is typically achieved through saponification, using a base such as lithium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107) and methanol (B129727). chemicalbook.com The resulting carboxylic acid introduces a potential hydrogen bond donor and acceptor, which can significantly alter binding interactions with a biological target. This conversion also increases the polarity of the molecule.

Table 1: Hydrolysis of Methyl Indole-4-Carboxylate Analogue

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| methyl 1-methyl-1H-indole-4-carboxylate | LiOH, water, tetrahydrofuran, methanol, 30°C, 18h | 1-methyl-1H-indole-4-carboxylic acid |

This table presents a representative hydrolysis reaction on a closely related indole (B1671886) structure. chemicalbook.com

In some complex indole structures, basic hydrolysis may prove difficult due to the electron-donating nature of the indole nitrogen, which can decrease the electrophilicity of the ester's carbonyl carbon. arkat-usa.org In such cases, alternative methods or protection of the indole nitrogen might be necessary. arkat-usa.org

Following hydrolysis, the newly formed carboxylic acid can be converted into a wide array of amide derivatives. Standard peptide coupling reagents, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt), are effective for this transformation, allowing for the introduction of diverse substituents. mdpi.com The synthesis of N-methyl amides, a common motif in pharmaceuticals, can also be achieved via catalytic methods that offer high atom economy. nih.gov These amide analogues allow for the exploration of specific hydrogen bonding patterns and steric interactions.

Alternatively, the ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this conversion. The resulting alcohol provides a different functional group for probing interactions, acting primarily as a hydrogen bond donor.

Table 2: Representative Ester Moiety Transformations

| Starting Material | Transformation | Reagents | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Amidation | EDC, HOBt, Amine (R-NH₂) | Amide (-CONH-R) |

Substituent Effects at the Indole Nitrogen (N-H)

The indole nitrogen offers another site for modification. The N-H group can act as a hydrogen bond donor, and its substitution can influence the molecule's electronic properties and conformation. Alkylation, particularly methylation, is a common modification. Modern protocols utilize solid, easy-to-handle quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide, under mildly basic conditions for selective N-methylation of indoles. acs.org This modification removes a hydrogen bond donor and adds a lipophilic methyl group, which can probe specific hydrophobic pockets in a binding site and may improve metabolic stability. A range of functional groups on the indole ring, including halides, ethers, nitro groups, and esters, are generally well-tolerated in such reactions. acs.org

Substitution Pattern Variation on the Indole Ring System

Altering the substituents on the carbocyclic part of the indole ring is a key strategy for refining SAR. The electronic and steric properties of these substituents can profoundly impact binding affinity and selectivity.

The indole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. chim.it The substitution pattern is influenced by the existing groups. For an indole-4-carboxylate scaffold, positions 5 and 7 are of particular interest for introducing new functionality. SAR studies on related indoline (B122111) scaffolds have shown that introducing small substituents like chloro, fluoro, or methyl groups at these positions can significantly modulate biological activity. semanticscholar.org For instance, in one study on indoline-based inhibitors, a chlorine atom at the 4-position (analogous to the carboxylate position in the target compound) increased activity tenfold, while a 5-chloro substituent also showed improvement. semanticscholar.org This suggests that the space around these positions is critical and that substituents can engage in favorable interactions with the target protein.

Table 3: Effect of Aromatic Ring Substituents on Activity in an Indoline Scaffold

| Position | Substituent | Relative Activity Change |

|---|---|---|

| 4 | -Cl | 10-fold increase |

| 5 | -Cl | ~4-fold increase |

| 4 | -CF₃ | Similar to 4-Cl |

Data derived from SAR studies on an N-acyl indoline core, demonstrating the impact of substitution patterns. semanticscholar.org

Introducing halogens (F, Cl, Br) or a nitro group onto the indole ring can further probe the electronic and steric requirements for activity. Halogens can form halogen bonds and alter the acidity of the N-H proton, while the strongly electron-withdrawing nitro group can significantly change the electronic character of the ring system.

Halogenation : Reagents like N-bromosuccinimide (NBS) are commonly used for the bromination of activated aromatic rings like indoles. chim.it

Nitration : The nitration of the indole ring is highly regioselective. While the 3-position is the most nucleophilic and typically reacts first, nitration at other positions can be achieved. Modern, non-acidic methods using reagents like tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640) have been developed for the regioselective nitration of N-protected indoles. nih.gov Such studies help to map out regions where electron-withdrawing groups are tolerated or beneficial for activity.

Library Synthesis Methodologies for Indole-4-Carboxylate Derivatives

The generation of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern chemical research. For indole-4-carboxylate derivatives, established synthetic routes for the indole core can be adapted for parallel or combinatorial synthesis, enabling the rapid production of numerous analogues. nih.gov

Classic methods such as the Fischer, Leimgruber-Batcho, Bartoli, and Reissert indole syntheses provide robust and versatile platforms for creating diversity. byjus.comwikipedia.orgnih.gov